2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine
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Overview
Description
It has the molecular formula C8H17N3 and a molecular weight of 155.24 g/mol . This compound is characterized by its octahydro-2H-pyrazino[1,2-a]pyrazine core, which is a heterobicyclic system. The compound is of interest in medicinal chemistry due to its pharmacophoric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine can be achieved through various synthetic routes. One notable method involves a serendipitous one-pot synthesis during a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system.
Another approach involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, which requires seven steps to yield the unsubstituted octahydro-2H-pyrazino[1,2-a]pyrazine . Additionally, a transannular reaction during the HBr-mediated detosylation of 1,4,7-tritosyl-1,4,7-triazadecan-9-ol has been reported, which requires fractional crystallization to separate the desired product from isomeric byproducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate optimization for industrial conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, including receptor agonism and enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a 5-HT2C receptor agonist, which involves binding to the receptor and modulating its activity . Additionally, the compound has been identified as an inhibitor of renal outer medullary potassium channel and ubiquitin specific peptidase 30, affecting ion transport and protein degradation pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine include other octahydro-2H-pyrazino[1,2-a]pyrazine derivatives, such as:
- Unsubstituted octahydro-2H-pyrazino[1,2-a]pyrazine
- N-methyl-octahydro-2H-pyrazino[1,2-a]pyrazine
- Octahydro-2H-pyrazino[1,2-a]pyrazinones
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties. Its methyl group at the 2-position of the pyrazine ring differentiates it from other derivatives and contributes to its unique biological activities .
Properties
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-10-4-5-11-3-2-9-6-8(11)7-10/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COECZYAXFDJEEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCNCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493866 |
Source
|
Record name | 2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-62-1 |
Source
|
Record name | 2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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